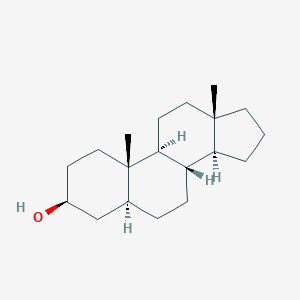

5alpha-Androstan-3beta-ol

Vue d'ensemble

Description

L'androstanol est un composé stéroïdien appartenant à la classe des dérivés de l'androstane. Il s'agit d'une phéromone stéroïdienne de classe 16-androstène et d'un neurostéroïde présent chez l'homme et d'autres mammifères, notamment les porcs . L'androstanol possède une odeur caractéristique de musc et est connu pour son rôle dans la signalisation des phéromones et l'activité des neurostéroïdes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'androstanol peut être synthétisé par diverses voies chimiques. Une méthode implique la fermentation liquide de souches bactériennes tuberculeuses pour obtenir un fluide zymotique ou un mycélium contenant de l'androstanol . Cette méthode est avantageuse en raison de son faible coût, de son cycle court, de sa facilité d'utilisation et de la qualité contrôlable .

Méthodes de production industrielle : La production industrielle de l'androstanol peut impliquer des processus de fermentation à grande échelle utilisant des souches bactériennes optimisées. Le processus de fermentation est soigneusement surveillé pour garantir un rendement élevé et la pureté du composé .

Analyse Des Réactions Chimiques

Types de réactions : L'androstanol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion de l'androstanol en androsténone.

Réduction : Réduction de l'androsténone en androstanol.

Substitution : Diverses réactions de substitution impliquant des groupes hydroxyles.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactifs comme les halogènes ou les agents alkylants dans des conditions spécifiques.

Principaux produits formés :

Oxydation : Androsténone.

Réduction : Androstanol.

Substitution : Divers dérivés substitués de l'androstanol.

4. Applications de la recherche scientifique

L'androstanol a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions et les mécanismes stéroïdiens.

Biologie : Investigated for its role in pheromone signaling and neurosteroid activity.

Médecine : Explored for its potential therapeutic effects in reducing anxiety and epileptogenic activity.

Industrie : Utilisé dans l'industrie de la parfumerie en raison de son odeur caractéristique de musc.

5. Mécanisme d'action

L'androstanol exerce ses effets par son action de modulateur allostérique positif du récepteur de l'acide gamma-aminobutyrique de type A . Cette modulation améliore les effets inhibiteurs de l'acide gamma-aminobutyrique, conduisant à une diminution de l'excitabilité neuronale et à des effets anxiolytiques potentiels . De plus, l'androstanol peut interagir avec d'autres cibles moléculaires et voies impliquées dans la signalisation des phéromones et l'activité des neurostéroïdes .

Composés similaires :

Androsténol : Une autre phéromone stéroïdienne de classe 16-androstène avec des propriétés et des fonctions similaires.

Androsténone : Un composé apparenté impliqué dans la signalisation des phéromones et l'activité des neurostéroïdes.

Androsterone : Un métabolite de l'androstanol ayant une activité androgénique.

Unicité de l'androstanol : L'androstanol est unique en raison de son rôle spécifique de phéromone et de neurostéroïde. Sa capacité à moduler l'activité du récepteur de l'acide gamma-aminobutyrique de type A le distingue d'autres composés similaires . De plus, son odeur caractéristique de musc et sa présence dans divers fluides biologiques mettent en évidence son importance à la fois dans les contextes biologiques et industriels .

Applications De Recherche Scientifique

Scientific Research Applications

5alpha-Androstan-3beta-ol has diverse applications in scientific research:

-

Chemistry :

- Model Compound : It serves as a model for studying steroid reactions and mechanisms.

- Synthetic Intermediates : Used in the synthesis of other steroid derivatives.

-

Biology :

- Pheromone Signaling : Investigated for its role in pheromone signaling and its effects on social behavior.

- Neurosteroid Activity : Acts as a neurosteroid, influencing neurotransmitter systems.

-

Medicine :

- Therapeutic Potential : Explored for potential therapeutic effects in anxiety reduction and neuroprotection.

- Hormonal Regulation : Research indicates its role in regulating gonadotropin secretion, impacting sexual development and fertility.

-

Industry :

- Fragrance Industry : Utilized for its musk-like odor in perfumes and cosmetics.

Biochemical Properties

The compound exhibits unique biochemical properties:

| Property | Description |

|---|---|

| Solubility | Moderately soluble in organic solvents |

| Stability | Stable under normal laboratory conditions |

| Metabolism | Primarily metabolized by liver enzymes; excreted in urine |

Case Study 1: Anticonvulsant Activity

A study explored the anticonvulsant properties of 5alpha-androstane derivatives. Results indicated that the compound provided dose-dependent protection against seizures, highlighting its potential therapeutic application in epilepsy management.

Case Study 2: Hormonal Regulation

Research examining hormonal levels in men with epilepsy found that metabolites like this compound correlated with improved hormonal balance and reduced seizure frequency. This suggests its role in endocrine regulation.

Case Study 3: Neuroprotection

Investigations into neuroprotective effects revealed that administration of this compound improved cognitive function in stress-induced memory impairment models, indicating its potential use in treating cognitive disorders.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Binding Affinity to Androgen Receptors | Notable Effects |

|---|---|---|---|

| Testosterone | Potent androgenic activity | High | Muscle growth, libido enhancement |

| Dihydrotestosterone (DHT) | Strong androgenic effects | Very high | Male pattern baldness |

| Epiandrosterone | Weaker androgenic activity | Moderate | Involved in metabolic pathways |

| 5beta-Androstan-3alpha-diol | Selective AR modulator | Variable | Anticonvulsant properties |

Mécanisme D'action

Androstanol exerts its effects through its action as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor . This modulation enhances the inhibitory effects of gamma-aminobutyric acid, leading to reduced neuronal excitability and potential anxiolytic effects . Additionally, androstanol may interact with other molecular targets and pathways involved in pheromone signaling and neurosteroid activity .

Comparaison Avec Des Composés Similaires

Androstenol: Another 16-androstene class steroidal pheromone with similar properties and functions.

Androstenone: A related compound involved in pheromone signaling and neurosteroid activity.

Androsterone: A metabolite of androstanol with androgenic activity.

Uniqueness of Androstanol: Androstanol is unique due to its specific role as a pheromone and neurosteroid. Its ability to modulate gamma-aminobutyric acid type A receptor activity distinguishes it from other similar compounds . Additionally, its characteristic musk-like odor and presence in various biological fluids highlight its significance in both biological and industrial contexts .

Activité Biologique

5alpha-Androstan-3beta-ol, also known as 3β-diol, is a significant metabolite of testosterone and dihydrotestosterone (DHT). This compound has garnered attention for its diverse biological activities, particularly its role in the regulation of the hypothalamo-pituitary-adrenal (HPA) axis and its potential implications in various physiological and pathological conditions.

Chemical Structure and Properties

This compound is a steroid with the following chemical structure:

- Molecular Formula : C19H32O2

- Molecular Weight : 288.46 g/mol

The compound is characterized by its 5α-reduced structure, which contributes to its biological activity and interaction with steroid hormone receptors.

This compound primarily exerts its effects through interaction with estrogen receptors, particularly estrogen receptor beta (ERβ). Research indicates that this compound can inhibit the HPA axis response to stressors, thereby modulating cortisol (CORT) and adrenocorticotropic hormone (ACTH) secretion.

Key Findings:

- Regulation of HPA Axis : Studies have shown that administration of 3β-diol reduces stress-induced CORT and ACTH responses in both gonadectomized rats and wild-type mice, an effect blocked by ER antagonists but not androgen receptor antagonists .

- Neurobiological Effects : The neurobiological mechanisms remain partially understood; however, evidence suggests that 3β-diol may influence neurosecretory functions within the paraventricular nucleus (PVN) of the hypothalamus .

Biological Activities

This compound has been linked to various biological activities:

- Androgenic Activity : Although primarily an estrogenic metabolite, it retains some androgenic properties, influencing gonadotropin secretion and potentially affecting reproductive functions .

- Neuroprotective Effects : There is emerging evidence that 3β-diol may exert neuroprotective effects, possibly through modulation of stress responses and neuroinflammation .

- Potential Therapeutic Applications : Due to its regulatory role in the HPA axis, there is interest in exploring 3β-diol as a therapeutic agent for stress-related disorders and conditions associated with dysregulated cortisol levels.

Case Studies

Several studies have investigated the effects of this compound on various health conditions:

- Stress Response Modulation : In a study involving castrated male rats, administration of 3β-diol resulted in decreased ACTH and CORT levels during stress tests. This suggests a potential role for 3β-diol in managing stress-related disorders .

- Reproductive Health : Research indicates that alterations in levels of 3β-diol may influence reproductive hormone levels, potentially affecting fertility outcomes in both males and females .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTOLSNIKJIDFF-LOVVWNRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036514 | |

| Record name | 5alpha-Androstan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5a-Androstan-3b-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1224-92-6 | |

| Record name | 5α-Androstan-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Androstan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-androstan-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1394KPE67H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5a-Androstan-3b-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The second paper investigates the crystal structure of a 17α-aza-D-homo-5α-androstan-3β-ol derivative. How might modifications at the D-ring of the steroid nucleus, as seen in this derivative, influence the biological activity of 5α-Androstan-3β-ol?

A2: Modifications at the D-ring of the steroid nucleus can significantly impact the biological activity of steroid derivatives, including potential interactions with enzymes like 3β-hydroxysteroid oxidase. The study highlights the importance of the D-ring in forming hydrogen bonds that dictate crystal packing []. Changes in this region, such as the introduction of a nitrogen atom and expansion of the ring as seen in the 17α-aza-D-homo derivative, can alter the molecule's shape, polarity, and hydrogen bonding capacity. These alterations could affect its binding affinity to enzymes, cellular receptors, or other biological targets, ultimately modifying its pharmacological profile compared to 5α-Androstan-3β-ol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.